1-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one
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Overview
Description
1-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its imidazo[1,2-b]pyridazine core, which is a privileged structure in drug design due to its ability to interact with various biological targets . The compound has shown potential in various therapeutic areas, including oncology and immunology .
Preparation Methods
The synthesis of 1-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one involves multiple steps. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the imidazo[1,2-b]pyridazine ring . Industrial production methods may involve optimization of these conditions to improve yield and scalability .
Chemical Reactions Analysis
1-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine moieties.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine core is known to bind to the hinge region of kinases, thereby inhibiting their activity . This inhibition can lead to the disruption of signaling pathways that are critical for cell growth and survival . The compound has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which is involved in various cellular processes .
Comparison with Similar Compounds
1-[4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one can be compared with other imidazo[1,2-b]pyridazine-containing compounds. Similar compounds include:
6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines: These compounds also inhibit TAK1 but may have different substituents that affect their potency and selectivity.
Imidazo[1,2-b]pyridazines as IL-17A inhibitors: These compounds are used in the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of TAK1 and potential therapeutic applications in oncology .
Properties
Molecular Formula |
C19H21N5O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-2-pyridin-3-ylethanone |
InChI |
InChI=1S/C19H21N5O2/c25-19(12-16-2-1-7-20-13-16)23-9-5-15(6-10-23)14-26-18-4-3-17-21-8-11-24(17)22-18/h1-4,7-8,11,13,15H,5-6,9-10,12,14H2 |
InChI Key |
PGQDOVXRYWEMJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NN3C=CN=C3C=C2)C(=O)CC4=CN=CC=C4 |
Origin of Product |
United States |
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